molecular formula C17H16O4 B8325195 4-(4'-Methoxy-biphenyl-4-yl)-4-oxo-butyric acid CAS No. 36330-87-7

4-(4'-Methoxy-biphenyl-4-yl)-4-oxo-butyric acid

Cat. No.: B8325195
CAS No.: 36330-87-7
M. Wt: 284.31 g/mol
InChI Key: VOOJZRZTOKPOBB-UHFFFAOYSA-N
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Description

4-(4'-Methoxy-biphenyl-4-yl)-4-oxo-butyric acid is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

36330-87-7

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)phenyl]-4-oxobutanoic acid

InChI

InChI=1S/C17H16O4/c1-21-15-8-6-13(7-9-15)12-2-4-14(5-3-12)16(18)10-11-17(19)20/h2-9H,10-11H2,1H3,(H,19,20)

InChI Key

VOOJZRZTOKPOBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-(4′-methoxy-biphenyl-4-yl)-4-oxo-butyric acid, methyl ester (1.342 g, 0.00450 mol) in methanol (15 mL) at room temperature was added 50/50 wt/wt aqueous sodium hydroxide (0.41 g, 0.0051 mol), and the mixture was stirred for 3 days, for convenience. To the mixture was added 1.0 M aqueous sodium hydroxide (0.45 mL, 0.00045 mol) and stirring was continued for 1 day. The mixture was rotary evaporated, and the residue was partitioned between dichloromethane-tetrahydrofuran (50/50 v/v) and 0.2 M aqueous hydrochloric acid. The organic layer was washed with brine and dried (Na2SO4). The mixture was rotary evaporated, and the residue was purified by chromatography on silica gel (154 g, 230-400 mesh), eluting with dichloromethane (7×225 mL); dichloromethane-methanol (19:1, 7×225 mL) to give 0.929 g of 4-(4′-methoxy-biphenyl-4-yl)-4-oxo-butyric acid as an off-white solid; mp 197-199° C.
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Synthesis routes and methods II

Procedure details

γ,4-dihydroxy-4-biphenylbutyric acid may be prepared by treating p-methoxybiphenyl with succinic anhydride in nitrobenzene. The mixture is treated with aluminum chloride at reduced temperature. The solid is dissolved in aqueous base with heat, chilled to reprecipitate and acidified giving 4'-methoxy-γ-oxo-4-biphenylbutyric acid. This intermediate is refluxed with hydrogen bromide for several hours, diluted with water and cooled. The precipitate is 4'-hydroxy-γ-oxo-biphenylbutyric acid. This intermediate is treated with sodium borohydride in an alkaline medium and then acidified giving the desired product.
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γ,4-dihydroxy-4-biphenylbutyric acid
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Synthesis routes and methods III

Procedure details

A 50 g. portion of p-methoxybiphenyl and 30 g. of succinic anhydride are mixed in 600 ml. of nitrobenzene and cooled to about 5° C. A 73 g. portion of aluminum chloride is added in portions keeping the temperature at about 5° C. The mixture is then stirred for 15 hours and allowed to stand at room temperature. The mixture is poured into ice and then steam distilled until no more nitrobenzene comes over. The residue solidifies and is dissolved in 1,250 ml. of water containing 63 g. sodium carbonate. The solution is boiled with charcoal, filtered and the filtrate is chilled. The precipitate is filtered at room temperature and the gummy mixture is acidified with HCl and cooled. The precipitate is triturated with 50% acetic acid and the insoluble portion is recovered by filtration giving 4'-methoxy-γ-oxo-4-biphenyl-butyric acid.
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